Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Description
Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a synthetic retinoid derivative characterized by a conjugated tetraenoate backbone with specific stereochemistry (2Z,4E,6Z,8E) and a 2,6,6-trimethylcyclohexenyl terminal group. Its molecular formula is C₂₁H₃₀O₂, with a molecular weight of 314.47 g/mol (estimated from ). Retinoids like this compound are structurally related to vitamin A and modulate cell differentiation, proliferation, and apoptosis via nuclear receptor interactions (RAR/RXR) .
Properties
IUPAC Name |
ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10-,18-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-AZFDMGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a complex organic compound that belongs to the family of retinoids. Retinoids are known for their significant biological activities, particularly in cell growth regulation and differentiation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H30O2
- Molecular Weight : 314.5 g/mol
- CAS Number : 68070-33-7
Retinoids exert their biological effects primarily through the activation of nuclear retinoic acid receptors (RARs). These receptors regulate gene expression by binding to retinoic acid response elements (RAREs) in target gene promoters. The specific compound under discussion may influence various signaling pathways related to:
- Cell Proliferation : Induces growth arrest in cancer cells.
- Differentiation : Promotes differentiation in various cell types.
- Apoptosis : Enhances programmed cell death in malignant cells.
1. Anti-Cancer Effects
Research indicates that retinoids can induce apoptosis and differentiation in cancer cells. For example:
- Case Study : In a study involving neuroblastoma cell lines treated with retinoids, significant alterations in gene expression associated with apoptosis were observed. Key genes such as RARβ2 and CYP26A1 were upregulated, correlating with increased sensitivity to retinoid treatment .
2. Skin Health
Retinoids are widely recognized for their dermatological benefits:
- Mechanism : They enhance collagen synthesis and promote skin cell turnover.
- Clinical Application : Used in treatments for acne and psoriasis due to their ability to modulate keratinocyte proliferation and differentiation.
3. Metabolic Regulation
Retinoids also play a role in metabolic processes:
- Study Findings : Research has demonstrated that retinoids can influence lipid metabolism and insulin sensitivity in adipocytes. This suggests potential applications in metabolic syndrome management .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
Retinoic Acid Derivatives
Key Structural Differences :
- Ester vs. Acid: The ethyl ester group in the target compound increases lipophilicity (logP ~5.4) compared to carboxylic acids like isotretinoin (logP ~5.0) .
- Stereochemistry : The 2Z,4E,6Z,8E configuration may alter receptor binding compared to all-trans or 13-cis isomers, affecting potency and toxicity .
Cyclohexenyl-Modified Analogues
- Ethyl (E)-9-(2-Norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate (): Replaces the cyclohexenyl group with a norbornenyl moiety. This modification reduces metabolic deactivation but lowers retinoid receptor affinity .
- Ethyl (E)-3,7-dimethyl-9-(2,2,6-trimethylbicyclo[4.1.0]hept-1-yl)-nonatetraenoate (): Incorporates a bicyclic ring, enhancing steric hindrance and metabolic stability while retaining moderate activity in cancer chemoprevention assays .
Physicochemical Properties
Notes:
- The ethyl ester’s lower melting point compared to isotretinoin suggests improved handling in formulation .
- Storage at -20°C is critical for preventing isomerization and degradation .
Regulatory Status :
- Isotretinoin is FDA-approved with strict risk mitigation programs (e.g., iPledge) .
Preparation Methods
Retinoid Ester Synthesis via Michael-Wittig Cyclization
The foundational route begins with the formation of a cyclic ester intermediate. Ethyl acetoacetate undergoes a Michael-Wittig reaction with allyl phosphorylide to yield ethyl 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxylate (cyclic ester III) . This step requires precise stoichiometric control to avoid polymerization of the diene system.
| Reaction Parameter | Condition |
|---|---|
| Starting Material | Ethyl acetoacetate |
| Reagent | Allyl phosphorylide |
| Solvent | Anhydrous tetrahydrofuran |
| Temperature | −78°C to 25°C (gradient) |
| Yield | 68–72% |
Subsequent lithium aluminum hydride (LiAlH₄) reduction converts the ester to a primary alcohol, which is oxidized via Swern oxidation (oxalyl chloride, dimethyl sulfide) to 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxaldehyde (precursor IV) . The aldehyde’s conjugation stabilizes the intermediate, enabling downstream condensation.
Isomerization and Lactone Formation
Precursor IV undergoes base-catalyzed isomerization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (V) . This step ensures proper regiochemistry for subsequent annulation.
The isomerized aldehyde reacts with a lithium anion derived from ethyl dimethyl acrylate in tetrahydrofuran at −40°C, forming lactone VI (5,6-dihydro-4-methyl-6-(2,6,6-trimethyl-1,4-cyclohexadiene-1-yl)-2H-pyran-2-one) .
| Intermediate | Key Characterization Data |
|---|---|
| Lactone VI | NMR (CDCl₃): δ 5.82 (d, J=10 Hz, 1H), 5.12 (m, 2H), 3.98 (q, J=7 Hz, 2H), 1.28 (t, J=7 Hz, 3H) |
Lactone Reduction and Aldehyde Generation
Lactone VI is reduced with diisobutylaluminum hydride (DIBAL-H) at −78°C to form a lactol intermediate, which undergoes hydrochloric acid-catalyzed ring-opening to yield (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1,4-dienyl)-2,4-pentadieneal (VII) . The aldehyde’s α,β-unsaturation is critical for subsequent Wittig-Horner coupling.
Wittig-Horner Condensation
Aldehyde VII reacts with diethyl-3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate in the presence of n-butyllithium (n-BuLi) to form ethyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1,4-dienyl)-nona-2,4,6,8-tetraenoate (VIII) .
| Reaction Optimization | Impact on Yield |
|---|---|
| n-BuLi Equivalents | 1.2 eq (optimal) |
| Temperature | −78°C to 0°C (gradient) |
| Solvent | Dry diethyl ether |
| Isolated Yield | 58–63% |
The stereochemical integrity of the tetraenoate system is preserved by maintaining low temperatures and anhydrous conditions.
Catalytic Deuteration or Tritiation
For isotopic labeling, retinoid ester VIII undergoes selective hydrogenation using Wilkinson’s catalyst (RhCl(PPh₃)₃) under deuterium or tritium gas . The reaction selectively reduces the 4,5-diene position, yielding ethyl (2E,4E,6Z,8E)-4,5-²H₂-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)-nona-2,4,6,8-tetraenoate (IX) with >95% isotopic purity .
Alternative Enzymatic Synthesis
While chemical methods dominate, lipase-catalyzed approaches (e.g., Novozym®435) have been explored for retinyl esters . However, enzymatic synthesis of the target ethyl tetraenoate remains unreported, likely due to the polyene system’s sensitivity to enzymatic activity .
Purification and Characterization
Final purification employs preparative reverse-phase HPLC (C18 column, methanol/water gradient) to isolate geometric isomers . High-resolution mass spectrometry (HRMS) confirms molecular identity:
Challenges and Optimization Opportunities
Key limitations include low yields in Wittig-Horner steps (58–63%) and sensitivity of conjugated dienes to oxidative degradation . Potential optimizations:
-
Microwave-assisted synthesis to accelerate lactonization.
-
Photochemical isomerization to improve stereoselectivity.
-
Continuous-flow systems to enhance reproducibility in reduction steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
